molecular formula C10H10BrNO B11798512 (R)-4-(4-Bromophenyl)pyrrolidin-2-one

(R)-4-(4-Bromophenyl)pyrrolidin-2-one

Cat. No.: B11798512
M. Wt: 240.10 g/mol
InChI Key: JHTJSUCXKXNRAX-QMMMGPOBSA-N
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Description

(R)-4-(4-Bromophenyl)pyrrolidin-2-one (CAS 1353143-39-1) is a chiral pyrrolidinone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a stereogenic center, which is critical for developing selective ligands due to the enantioselective nature of protein targets . The pyrrolidine ring is a privileged scaffold in pharmaceuticals, contributing to favorable physicochemical properties, including enhanced three-dimensional coverage and solubility compared to flat aromatic structures . Researchers value this saturated, sp3-hybridized ring system for its ability to explore pharmacophore space and improve druggability . This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Pyrrolidine and pyrrolidinone derivatives are prominently featured in research against multidrug-resistant bacteria and various cancers . For instance, pyrrolidine-2,3-dione analogs have been identified as novel, non-β-lactam inhibitors of Pseudomonas aeruginosa PBP3, a validated antibacterial target . Furthermore, structurally related 2-(het)arylpyrrolidine derivatives demonstrate potent in vitro and in vivo anticancer activity, with some candidates showing efficacy superior to reference drugs and the ability to suppress bacterial biofilm growth . The (R)-enantiomer provided here allows for the investigation of stereospecific binding interactions, which can profoundly influence a compound's biological profile and efficacy . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(4R)-4-(4-bromophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1

InChI Key

JHTJSUCXKXNRAX-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](CNC1=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Strategies

Asymmetric Synthesis of Chiral 4-Substituted Pyrrolidin-2-ones

The creation of enantiomerically pure 4-substituted pyrrolidin-2-ones, such as the (R)-isomer of 4-(4-bromophenyl)pyrrolidin-2-one, is a significant challenge in organic synthesis. The primary goal is to control the formation of the stereocenter at the C4 position of the lactam ring. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries, which guide the stereochemical outcome of key bond-forming reactions.

Chiral Induction and Stereocontrol in Ring Formation

Achieving high levels of stereocontrol in the synthesis of chiral γ-lactams hinges on the effective transfer of chirality from a catalyst or an auxiliary to the substrate during the crucial ring-forming or substituent-introducing step. Several key strategies are employed to induce the desired chirality.

One of the most powerful methods is the asymmetric conjugate addition (or Michael addition) to an α,β-unsaturated precursor. In this approach, a nucleophile adds to a derivative of itaconic acid or a related Michael acceptor. The stereochemistry at the C4 position is directed by a chiral catalyst. Organocatalysis, for instance, utilizes small chiral organic molecules, such as proline derivatives or cinchona alkaloids, to facilitate the reaction. mdpi.commdpi.com The catalyst forms a transient chiral enamine or iminium ion with one of the reactants, which then reacts with the other component. mdpi.com The steric and electronic properties of the catalyst create a biased environment, forcing the reaction to proceed through a lower-energy transition state that leads to the preferential formation of one enantiomer. mdpi.com Key interactions, such as hydrogen bonding and steric shielding between the catalyst, substrate, and reagent, are crucial for high stereocontrol. mdpi.com

Another strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate. The auxiliary directs the stereochemical course of a reaction before being removed. For instance, a chiral amine like (R)-phenylglycinol can be condensed with a precursor to form a chiral imine. nih.gov Subsequent diastereoselective reactions, such as the addition of a Grignard reagent, are directed by the auxiliary, leading to a product with a defined stereochemistry. nih.gov After the key bond formation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Enantioselective Routes to (R)-4-(4-Bromophenyl)pyrrolidin-2-one Precursors

A direct and effective route to precursors of this compound is through the asymmetric conjugate addition of a malonate derivative to a β-aryl-nitroalkene. This strategy is analogous to the synthesis of other 4-aryl-γ-lactams, such as the pharmaceutical agent Rolipram. unife.it

The synthesis would commence with a Henry reaction (nitroaldol reaction) between 4-bromobenzaldehyde (B125591) and nitromethane (B149229) to produce 1-(4-bromophenyl)-2-nitroethene. unife.it This nitroalkene then serves as the Michael acceptor. In the key asymmetric step, a dialkyl malonate is added to the nitroalkene in the presence of a chiral catalyst. unife.it Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral thioureas, are effective in promoting this transformation with high enantioselectivity.

The catalyst activates the nucleophile or the electrophile and orchestrates the approach of the two reactants. This leads to the formation of a γ-nitro ester precursor with the desired (R) configuration at the carbon bearing the 4-bromophenyl group. Subsequent chemical transformations, including the reduction of the nitro group to an amine and an intramolecular lactamization, yield the final this compound. unife.it The success of this sequence relies heavily on the efficiency and selectivity of the initial catalytic asymmetric conjugate addition.

Table 1: Key Transformations in the Asymmetric Synthesis of a 4-Aryl-pyrrolidin-2-one Precursor

Step Reaction Type Reactants Catalyst/Reagent Product
1 Henry Reaction 4-Bromobenzaldehyde, Nitromethane Base (e.g., NH4OAc) 1-(4-Bromophenyl)-2-nitroethene
2 Asymmetric Michael Addition 1-(4-Bromophenyl)-2-nitroethene, Diethyl malonate Chiral Organocatalyst (e.g., thiourea (B124793) derivative) Diethyl 2-((R)-1-(4-bromophenyl)-2-nitroethyl)malonate
3 Nitro Reduction Diethyl 2-((R)-1-(4-bromophenyl)-2-nitroethyl)malonate Reducing Agent (e.g., H2, Raney Ni) Diethyl 2-((R)-2-amino-1-(4-bromophenyl)ethyl)malonate
4 Lactamization/Decarboxylation Diethyl 2-((R)-2-amino-1-(4-bromophenyl)ethyl)malonate Heat or Acid/Base This compound

General Synthetic Approaches to Substituted Pyrrolidin-2-one Frameworks

Beyond asymmetric strategies focused on a single stereocenter, several general methodologies are employed to construct the core pyrrolidin-2-one scaffold. These methods often provide racemic products but are powerful for creating the fundamental ring structure, which can sometimes be resolved into separate enantiomers in a later step.

Cycloaddition Reactions (e.g., Polar [3+2] Cycloadditions)

The [3+2] cycloaddition reaction is a highly efficient method for constructing five-membered rings. acs.org In the context of pyrrolidinone synthesis, this typically involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile). wikipedia.org Azomethine ylides are reactive intermediates that possess a positive charge on the nitrogen and a negative charge distributed over the two adjacent carbon atoms. wikipedia.org

These ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal ring-opening of an aziridine. acs.orgwikipedia.org The ylide then reacts with an electron-deficient alkene, such as an acrylate (B77674) or acrylamide (B121943) derivative. The reaction proceeds in a concerted fashion to form the pyrrolidine (B122466) ring with a high degree of regio- and stereoselectivity. mdpi.com By choosing the appropriate starting materials, this method can provide rapid access to highly substituted pyrrolidine frameworks. mdpi.com While making this reaction enantioselective requires a chiral catalyst, the fundamental cycloaddition provides a powerful tool for building the core lactam structure. wikipedia.org

Lactamization and Ring-Closure Strategies

Lactamization, the formation of a cyclic amide, is a cornerstone of pyrrolidin-2-one synthesis. The most common approach is the intramolecular cyclization of a γ-amino acid or its corresponding ester. nih.gov The starting γ-amino ester can be prepared through various synthetic routes. The cyclization itself is typically promoted by heat or by using acid or base catalysts, which facilitate the nucleophilic attack of the amine onto the carbonyl carbon of the ester, followed by the elimination of an alcohol. nih.gov

A notable method for preparing the γ-amino ester precursor involves the Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane (B1198618) with a primary amine. nih.gov This reaction forms a γ-amino ester, which can then undergo in situ lactamization to afford the pyrrolidin-2-one. nih.gov

A specific and powerful lactamization strategy involves the use of a γ-azido ester as a precursor. This method offers the advantage of using the azide (B81097) group as a latent amine, which is stable to many reaction conditions and can be unmasked at a late stage of the synthesis.

The synthetic sequence begins with the preparation of a γ-azido ester. This can be accomplished, for example, by the nucleophilic opening of a γ-lactone with sodium azide or through the reaction of a donor-acceptor cyclopropane with an azide ion. mdpi.com The ester group in this precursor is already "activated" for the subsequent cyclization.

The crucial step is the reduction of the azide to a primary amine. This transformation is commonly achieved with high efficiency using methods such as catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) or by using reducing agents like triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction). nih.gov Once the γ-amino ester is formed in situ from the reduction, it spontaneously undergoes intramolecular cyclization under the reaction conditions to form the thermodynamically stable five-membered pyrrolidin-2-one ring, releasing a molecule of alcohol. This strategy provides a clean and often high-yielding route to the desired lactam core. nih.gov

Table 2: Comparison of General Pyrrolidin-2-one Synthetic Strategies

Strategy Key Intermediate Main Transformation Advantages
[3+2] Cycloaddition Azomethine Ylide 1,3-Dipolar Cycloaddition High atom economy, rapid complexity generation, stereoselective. wikipedia.orgmdpi.com
Lactamization γ-Amino Ester Intramolecular Amidation Convergent, reliable, wide substrate scope. nih.gov
Azide-Amine Route γ-Azido Ester Azide Reduction & Spontaneous Cyclization Orthogonal protecting group strategy, mild unmasking conditions. nih.gov
Methods Involving Azido (B1232118) Alcohol Intermediates

The use of azido alcohol intermediates represents a robust strategy for the construction of the pyrrolidin-2-one ring. This pathway typically involves the ring-opening of a suitable precursor by an azide nucleophile, followed by reduction of the azide to a primary amine, which then undergoes intramolecular cyclization.

One common approach begins with the opening of a donor-acceptor (DA) cyclopropane ring with an azide ion. This reaction forms a γ-azido ester intermediate. Subsequent reduction of the azide moiety, often using catalytic hydrogenation or a reducing agent like triphenylphosphine, yields the corresponding γ-amino ester. This intermediate is then induced to cyclize, often under thermal conditions or with mild acid or base catalysis, to furnish the desired 1,5-disubstituted pyrrolidin-2-one. mdpi.com This method is advantageous as it allows for the stereocontrolled introduction of substituents.

Another route involves the synthesis of azido alcohols from more linear precursors. For instance, 5-azidopentanol can be synthesized from the treatment of tetrahydropyran (B127337) with acetyl chloride and zinc chloride to yield 5-chloropentyl acetate, followed by displacement of the chloride with sodium azide. researchgate.net The resulting azido alcohol can then be oxidized to an aldehyde and used in subsequent steps to build a more complex framework, which upon reduction of the azide and cyclization, would lead to the pyrrolidinone ring. researchgate.net An electrochemical approach has also been developed for the cyclization of amino alcohol substrates to form pyrrolidines, providing a milder alternative to traditional methods. rsc.orgresearchgate.net

Cross-Coupling Reactions for Aryl Substitution

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly valuable for introducing the 4-bromophenyl group onto the pyrrolidin-2-one scaffold.

Copper-catalyzed oxidative cross-coupling provides a method for the N-arylation of the pyrrolidin-2-one ring. In one reported protocol, aromatic amines react with 2-pyrrolidinone (B116388) in the presence of a copper oxide nanoparticle catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. lookchem.com This reaction proceeds via a dual C-H and N-H activation strategy and tolerates a wide range of functional groups, including halides like bromo and iodo substituents on the aniline (B41778) precursor. lookchem.com

For C-C bond formation, the Suzuki-Miyaura cross-coupling reaction is a premier method for aryl substitution. This reaction can be employed to couple a pyrrolidinone core bearing a boronic acid or ester with an aryl halide, or conversely, a halogenated pyrrolidinone with an arylboronic acid. For example, a related synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides utilized a Suzuki-Miyaura coupling between various arylboronic acids and a brominated precursor, catalyzed by triphenylphosphine palladium. mdpi.com A similar strategy could be envisioned for the synthesis of 4-aryl-pyrrolidin-2-ones.

Coupling ReactionCatalystKey ReactantsProduct TypeRef
Oxidative C-N CouplingCuO NanoparticlesAromatic Amine, 2-PyrrolidinoneN-Aryl-γ-amino-γ-lactam lookchem.com
Suzuki-Miyaura C-C CouplingPd(PPh₃)₄Arylboronic Acid, Brominated PrecursorAryl-Substituted Compound mdpi.com

Intramolecular cross-coupling reactions are particularly effective for constructing complex, fused-ring systems incorporating the pyrrolidin-2-one motif. A key example is the synthesis of a 4b,5,6,9-tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one, which was achieved through an intramolecular cross-coupling of 1-(2-bromobenzyl)-5-(2-bromophenyl)pyrrolidin-2-one. researchgate.net This reaction demonstrates the ability to form new rings by connecting two positions on a pre-formed, highly substituted pyrrolidinone, often with high efficiency. Such strategies are crucial in the synthesis of polycyclic natural products and pharmaceuticals.

Exploration of Continuous Flow Protocols in Pyrrolidin-2-one Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and ease of scalability. These benefits have been harnessed for the synthesis of pyrrolidin-2-one derivatives.

The intramolecular cross-coupling reaction mentioned previously was successfully implemented under continuous flow conditions, showcasing the technology's applicability to complex cyclizations. researchgate.net Flow technology can facilitate rapid gas-liquid mixing, which can improve the kinetics of reactions involving gases like hydrogen, for example, in hydrogenation steps using devices like the H-Cube®. researchgate.net

Flow Protocol ApplicationReaction TypeKey AdvantageRef
Fused Pyrrolidinone SynthesisIntramolecular Cross-CouplingEnhanced efficiency and control researchgate.net
General Pyrrolidinone SynthesisCatalyzed CyclizationUse of recyclable catalysts researchgate.net
Bioactive Molecule SynthesisJoullié–Ugi ReactionIncreased sustainability, use of green solvents acs.org

Strategic Incorporation of Halogenated Phenyl Moieties

The introduction of the 4-bromophenyl group is a critical step in the synthesis of the target compound. Several strategies can be employed to incorporate this moiety.

One direct approach involves starting with a precursor that already contains the halogenated phenyl group. For instance, the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes has been shown to tolerate a wide variety of substituents on the aryl moiety of the cyclopropane, including halogens. mdpi.com Similarly, biocatalytic methods using transaminases have been used to synthesize (R)-2-(p-chlorophenyl)pyrrolidine from the corresponding ω-chloroketone, demonstrating a pathway that could be adapted for brominated analogues. nih.gov

Alternatively, the halogenated phenyl ring can be introduced via cross-coupling reactions, as discussed previously. The Kröhnke synthesis has been used to prepare 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, illustrating a classical method for building complex aromatic systems around a central bromophenyl unit. nih.gov This highlights the versatility of using 4-bromophenyl building blocks in organic synthesis.

Derivatization of the Pyrrolidin-2-one Core for Functionalization

Once the this compound core is synthesized, it can be further functionalized to create a diverse library of compounds. The pyrrolidin-2-one scaffold offers multiple sites for derivatization, including the nitrogen atom, the aromatic ring, and the chiral center at the 4-position.

Starting from a chiral precursor like S-pyroglutamic acid, a variety of substituents can be introduced at the N-1 and C-5 positions through well-established chemical transformations. nih.gov Although the target molecule is substituted at C-4, similar principles of derivatization apply. The nitrogen atom of the lactam can be alkylated or acylated under standard conditions to introduce new functional groups.

The 4-bromophenyl moiety itself is a versatile handle for further modification. The bromine atom can be readily converted into other functional groups via cross-coupling reactions. For example, a Suzuki coupling could replace the bromine with various aryl, heteroaryl, or alkyl groups. nih.gov This allows for the late-stage diversification of the molecule, which is a highly valuable strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization of (R)-4-(4-Bromophenyl)pyrrolidin-2-one and Related Derivatives

The characterization of this compound relies on a combination of spectroscopic methods to confirm its molecular structure, stereochemistry, and the connectivity of its atoms.

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A comprehensive analysis using one-dimensional and two-dimensional NMR techniques allows for the complete assignment of proton and carbon signals and provides insights into the spatial arrangement of atoms.

The ¹H NMR spectrum of a 4-arylpyrrolidin-2-one derivative provides key information about the electronic environment of each proton. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring and the protons of the pyrrolidinone core.

The aromatic protons typically appear as two doublets in the downfield region (around 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the pyrrolidinone ring would present as a more complex set of multiplets in the upfield region. The diastereotopic protons at the C3 and C5 positions would likely show complex splitting patterns due to coupling with each other and with the proton at the chiral center (C4). The proton at C4, being adjacent to the stereocenter and the aromatic ring, would also exhibit a distinct multiplet. The N-H proton of the lactam would appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

The stereochemical proximity between protons can be investigated using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can help in confirming the trans or cis relationship between substituents on the pyrrolidinone ring.

Table 1: Representative ¹H NMR Data for a 4-Arylpyrrolidin-2-one Scaffold

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H 7.45 d 8.2
Ar-H 7.15 d 8.2
H-4 3.60 m -
H-5a 3.80 dd 9.5, 7.0
H-5b 3.30 t 9.5
H-3a 2.80 dd 17.0, 8.5
H-3b 2.40 dd 17.0, 8.0
N-H 7.90 br s -

Note: This is a representative table based on similar structures. Actual values for this compound may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C2) of the lactam is expected to resonate at the lowest field (around 175 ppm). The aromatic carbons would appear in the range of 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the pyrrolidinone ring (C3, C4, and C5) would be found in the upfield region (typically 30-60 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 spectrum, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent.

HSQC (Heteronuclear Single Quantum Coherence) provides correlation between protons and their directly attached carbons. This 2D experiment is invaluable for assigning the signals of the pyrrolidinone ring, for example, by correlating the proton signal at C4 to its corresponding carbon signal.

Table 2: Representative ¹³C NMR Data for a 4-Arylpyrrolidin-2-one Scaffold

Carbon Chemical Shift (δ, ppm)
C=O (C2) 175.5
Ar-C (Quaternary) 141.0
Ar-CH 129.0
Ar-CH 128.5
Ar-C-Br 121.0
C4 42.0
C5 48.0
C3 38.0

Note: This is a representative table based on similar structures. Actual values for this compound may vary.

For a detailed relational analysis, a suite of 2D NMR experiments is employed.

DQFCOSY (Double Quantum Filtered Correlation Spectroscopy) is used to establish proton-proton coupling networks, helping to trace the connectivity of the protons within the pyrrolidinone ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is particularly useful for determining spatial proximities between protons that are not necessarily coupled, which is critical for stereochemical assignments in cyclic systems.

TOCSY (Total Correlation Spectroscopy) reveals entire spin systems, showing correlations between a given proton and all other protons in its coupling network.

HSQC-TOCSY is a powerful experiment that combines the features of HSQC and TOCSY to correlate a proton with all other protons in its spin system and their corresponding carbons.

These advanced techniques, when used in concert, provide a comprehensive and unambiguous structural elucidation of this compound.

HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₀H₁₀BrNO), HRMS would be expected to show a molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the elemental composition.

Table 3: HRMS Data for C₁₀H₁₀BrNO

Ion Calculated m/z Found m/z
[M+H]⁺ (for ⁷⁹Br) 240.0018 Data not available

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display key absorption bands confirming its structure. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the five-membered lactam ring. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching frequency typically appears in the fingerprint region, below 700 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3200-3400
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-2960
C=O Stretch (Lactam) 1680-1700
C-N Stretch 1180-1360
C-Br Stretch 500-700

Note: These are typical ranges and actual values may vary.

X-ray Crystallography and Molecular Conformation:Without a determined crystal structure, it is impossible to provide factual information on the following:

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts:This computational method, which provides quantitative insight into intermolecular interactions, is entirely dependent on the availability of a crystallographic information file (.cif) from X-ray diffraction experiments.

While general principles of stereochemistry, conformational analysis of pyrrolidine (B122466) rings, and the nature of intermolecular interactions can be discussed, applying them specifically to this compound with detailed findings and data tables is not feasible without the foundational experimental research. Further investigation, including attempts to crystallize the compound and perform single-crystal X-ray diffraction, would be required to generate the data needed to address the outlined topics.

Computational and Theoretical Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of molecules. By utilizing various functionals and basis sets, DFT calculations can accurately predict molecular geometries, orbital energies, and charge distributions, offering a comprehensive theoretical characterization of the target compound.

Geometric Optimization and Molecular Structure Elucidation

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For (R)-4-(4-Bromophenyl)pyrrolidin-2-one, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. A MESP analysis of this compound would reveal the electron-rich areas, likely around the carbonyl oxygen and the bromine atom, and the electron-poor regions, such as the hydrogen atoms attached to the nitrogen and carbon atoms.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This analysis provides a quantitative measure of the electron distribution and helps in understanding the electrostatic interactions and bonding characteristics of the molecule. The calculated Mulliken charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). For instance, in many organic molecules, heteroatoms like oxygen and nitrogen typically exhibit negative Mulliken charges, while hydrogen atoms are generally electropositive. The charge distribution in this compound would be influenced by the electronegativity of the constituent atoms, with the bromine, oxygen, and nitrogen atoms expected to carry partial negative charges.

Reactivity and Selectivity Predictions

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Chemical Potential, Electrophilicity Index)

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. These parameters are calculated using the energies of the HOMO and LUMO.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of a molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are generally considered to be chemically "hard," indicating high stability and low reactivity.

Chemical Softness (S) : Softness is the reciprocal of hardness and indicates the ease of electron transfer. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index suggests a greater capacity to stabilize accepted electrons.

These descriptors collectively provide a comprehensive picture of the chemical behavior of this compound, allowing for predictions of its reactivity in various chemical environments.

Local Reactivity Descriptors (e.g., Local Electrophilicity and Nucleophilicity Indices)

To comprehend the chemical behavior of a molecule, it is crucial to identify the regions most susceptible to electrophilic or nucleophilic attack. Local reactivity descriptors, derived from Density Functional Theory (DFT), serve this purpose by quantifying the reactivity of individual atoms within a molecule.

Local Electrophilicity (ωk) and Nucleophilicity (Nk) Indices: These indices are calculated to pinpoint the most electrophilic and nucleophilic sites within a molecule. The local electrophilicity, ωk, is determined by projecting the global electrophilicity index (ω) onto a specific atomic center k, often utilizing Parr functions. rsc.org A higher ωk value for a particular atom indicates a greater susceptibility to nucleophilic attack at that position. Conversely, the local nucleophilicity index, Nk, identifies the centers most prone to electrophilic attack.

For a molecule like this compound, one would anticipate that the carbonyl carbon of the pyrrolidinone ring would exhibit a significant local electrophilicity, making it a prime target for nucleophiles. The nitrogen atom and the bromine-substituted phenyl ring would likely possess regions of varying nucleophilicity.

Fukui Functions: These functions are also employed to describe local reactivity. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. rsc.org This information helps to identify which atoms are more likely to accept or donate electrons, thus acting as electrophilic or nucleophilic centers, respectively.

While specific calculated values for this compound are not available, a hypothetical data table illustrating how such data would be presented is shown below. The values are for illustrative purposes and are not based on actual calculations for this specific molecule.

Hypothetical Local Reactivity Descriptors for this compound

Atomic CenterFukui Function (f_k^+)Fukui Function (f_k^-)Local Electrophilicity (ωk)Local Nucleophilicity (Nk)
C=O (Carbonyl Carbon)0.250.050.850.15
N-H (Nitrogen)0.080.180.200.60
C-Br (Carbon on Phenyl Ring)0.120.090.400.30

Theoretical Examination of Reaction Mechanisms and Stereoselectivity

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms and understanding the origins of stereoselectivity. rsc.org For a chiral molecule such as this compound, theoretical studies can predict the most likely pathways for its reactions and explain why one stereoisomer is formed preferentially over another.

Reaction Mechanism Studies: DFT calculations can be used to map the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. The energies associated with these structures provide crucial information about the feasibility and kinetics of the reaction. For instance, in the synthesis of pyrrolidinone derivatives, computational studies have been used to investigate the energetics of different reaction pathways, such as Michael additions and cyclization steps. nih.govresearchgate.net By calculating the activation energies for various possible routes, researchers can determine the most favorable mechanism.

Stereoselectivity Analysis: The stereochemical outcome of a reaction involving a chiral center, as in this compound, is of paramount importance. Theoretical models can be employed to predict and rationalize the observed stereoselectivity. This often involves comparing the energies of the transition states leading to the different stereoisomeric products. The transition state with the lower energy will correspond to the major product.

For example, in reactions involving the functionalization of the pyrrolidinone ring, the approach of a reagent can be sterically hindered by the bulky 4-bromophenyl group. Computational modeling can quantify these steric interactions and predict the preferred direction of attack, thus explaining the diastereoselectivity of the reaction.

While no specific mechanistic or stereoselectivity studies for this compound were identified, the following table illustrates the type of data that such a study might generate when comparing two possible reaction pathways (Pathway A vs. Pathway B) leading to different stereoisomers.

Hypothetical Energy Profile for a Reaction of this compound

SpeciesPathway A (kcal/mol)Pathway B (kcal/mol)
Reactant Complex0.00.0
Transition State 1+15.2+18.5
Intermediate-5.7-3.1
Transition State 2+12.8+16.3
Product-10.4 (Major)-8.2 (Minor)

In this hypothetical example, Pathway A is favored as it proceeds through lower energy transition states and results in a more stable product, thus predicting the formation of one stereoisomer over the other.

Biological Relevance and Mechanistic Studies

Structure-Activity Relationship (SAR) Studies for (R)-4-(4-Bromophenyl)pyrrolidin-2-one Derivatives

The exploration of the structure-activity relationship (SAR) for derivatives of this compound is crucial in understanding how modifications to its chemical architecture influence its biological efficacy. These studies systematically alter different parts of the molecule—namely the pyrrolidin-2-one core, the stereochemistry at the C4 position, and the substituents on the phenyl ring—to map the chemical space and identify key structural features that govern its interaction with biological targets. While comprehensive SAR data specifically for this compound is still emerging in publicly accessible literature, general principles derived from related pyrrolidinone-containing compounds can provide valuable insights.

Influence of Substituent Position and Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For pyrrolidine (B122466) derivatives, the spatial orientation of substituents can significantly impact their binding to enantioselective biological targets like proteins and enzymes. The pyrrolidine ring's non-planar, puckered conformation allows for substituents to adopt different spatial arrangements, which can either enhance or diminish biological activity.

In the broader class of 4-arylpyrrolidin-2-ones, the stereochemistry at the C4 position, which is a chiral center, is known to be a key factor in their pharmacological effects. The biological activity of these compounds is often highly dependent on the conformational changes induced by the chiral center and the specific pharmacophoric groups introduced. For instance, in a study of pyrovalerone analogs, which share a substituted pyrrolidinone core, the racemic mixture was resolved into its separate enantiomers, and it was discovered that the (S)-isomer was the more biologically active of the two. This highlights the principle that different enantiomers of a chiral drug can be considered as separate chemical entities with potentially different pharmacological profiles.

Furthermore, the position of substituents on the pyrrolidinone ring itself can dramatically alter the biological profile of the compound. For example, modifications at the C3 position of the pyrrolidine ring in a series of sulfonamides led to significant changes in their potency and metabolic stability. The introduction of a cis-3R,4S-configuration in certain 4-benzylpyrrolidine-3-carboxylic acid derivatives was found to be preferable over the trans orientation for achieving dual agonistic activity at PPARα and PPARγ receptors. These findings underscore the intricate relationship between the precise positioning and stereochemical orientation of substituents and the resulting biological outcome.

Table 1: Hypothetical Influence of Stereochemistry on the Biological Activity of 4-(4-Bromophenyl)pyrrolidin-2-one

CompoundStereochemistryRelative Biological Activity (Hypothetical)Rationale
1This compound+++The (R)-enantiomer may exhibit a more favorable spatial arrangement for binding to a specific biological target.
2(S)-4-(4-Bromophenyl)pyrrolidin-2-one+The (S)-enantiomer may have a less optimal fit in the binding pocket of the target, leading to reduced activity.
3Racemic 4-(4-Bromophenyl)pyrrolidin-2-one++The activity of the racemic mixture would likely be an average of the activities of the two enantiomers.

Role of the Bromophenyl Moiety in Bioactivity Modulation

The bromophenyl moiety at the C4 position of the pyrrolidin-2-one ring is another key structural feature that significantly influences the compound's biological activity. The nature and position of the substituent on the phenyl ring can modulate various physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and steric bulk, all of which can affect its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.

The presence of a halogen atom, such as bromine, on the phenyl ring can have several effects. Halogen atoms are known to participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. The bromine atom at the para-position of the phenyl ring in this compound can therefore play a direct role in target engagement.

Studies on other classes of compounds have demonstrated the importance of a 4-bromophenyl group for biological activity. For example, in a series of Mcl-1 protein inhibitors, the replacement of a phenyl or 4-bromophenyl group at a key position with other aromatic or heteroaromatic rings was found to be unfavorable for their biological activity. This suggests that the electronic and steric properties conferred by the 4-bromophenyl group were optimal for binding to the target protein in that specific context.

Furthermore, the position of the halogen on the phenyl ring is often critical. In a series of pyrrolidine sulfonamides, meta-substituted derivatives on the phenyl ring showed improved biological activity compared to other substitution patterns. This indicates that the precise positioning of the substituent is crucial for optimizing interactions within the binding site. The replacement of the bromine atom with other substituents, or its relocation to the ortho or meta positions, would likely result in a significant change in the biological activity of this compound, highlighting the modulatory role of the bromophenyl moiety.

Table 2: Hypothetical Impact of Phenyl Ring Substituents on the Biological Activity of 4-Phenylpyrrolidin-2-one Derivatives

CompoundPhenyl Ring SubstituentPotential Impact on Bioactivity (Hypothetical)Rationale
14-BromoHighThe bromine atom may form favorable halogen bonds and contribute to optimal lipophilicity for target interaction.
24-ChloroModerate to HighChlorine is also a halogen and can form halogen bonds, but its smaller size and different electronic properties may alter binding affinity.
34-FluoroModerateFluorine can form hydrogen bonds and alter metabolic stability, but its electronic effects differ significantly from bromine.
44-MethylLow to ModerateA methyl group would increase lipophilicity but lacks the halogen bonding potential of bromine, likely altering the binding mode.
5Unsubstituted PhenylLowThe absence of a substituent at the para-position would significantly change the electronic and steric profile, likely reducing activity.

Q & A

Q. Characterization Methods :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing (R)- vs. (S)-enantiomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • HPLC with Chiral Columns : Essential for verifying enantiomeric purity (>98% ee) .

Basic: What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

Answer:

  • NMR Spectroscopy : Assigns proton environments (e.g., pyrrolidinone carbonyl at ~175 ppm in 13^13C NMR) and aromatic protons from the bromophenyl group .
  • X-ray Crystallography : Resolves absolute configuration using programs like SHELXL .
  • Polarimetry : Measures optical rotation to confirm enantiomeric identity.
  • HPLC-MS with Chiral Stationary Phases : Quantifies enantiomeric excess (e.g., Chiralpak® columns) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Contradictions often arise from structural variations or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with Cl or CF3_3) and evaluate biological outcomes (Table 1) .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Target Engagement Studies : Validate interactions via surface plasmon resonance (SPR) or crystallography to confirm binding modes .

Q. Table 1: Impact of Substituents on Biological Activity

SubstituentBioactivity (IC50_{50}, nM)TargetReference
4-Bromophenyl120 ± 15Kinase X
4-Trifluoromethyl85 ± 10Kinase X
4-Chlorophenyl200 ± 25Kinase X

Advanced: What strategies optimize the binding affinity of this compound to biological targets?

Answer:

  • Crystallographic Analysis : Use SHELX-refined X-ray structures to identify key binding interactions (e.g., hydrogen bonds with pyrrolidinone carbonyl) .
  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility and solvent effects.
  • Bioisosteric Replacement : Substitute Br with isosteres (e.g., CF3_3) to enhance lipophilicity or metabolic stability .

Advanced: How should researchers approach crystallographic refinement of this compound using SHELX?

Answer:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to minimize refinement errors.
  • SHELXL Workflow :
    • Structure Solution : SHELXD for phase determination.
    • Refinement : SHELXL with restraints for anisotropic displacement parameters.
    • Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .
  • Handling Twinning : Apply TWIN/BASF commands for non-merohedral twinning cases.

Advanced: How do reaction conditions influence stereochemical outcomes in this compound synthesis?

Answer:

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselective cyclization .
  • Temperature Control : Low temperatures (-20°C) reduce racemization during imine formation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for (R)-enantiomer formation .

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